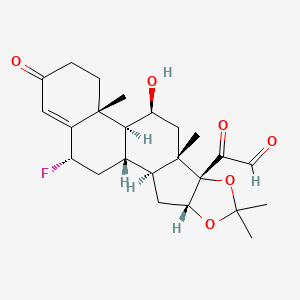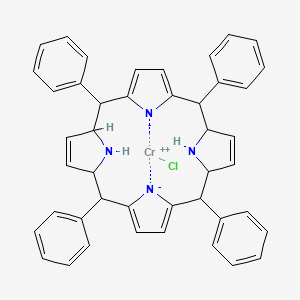
4'-Hydroxy Diclofenac Sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Hydroxy Diclofenac Sulfate is a metabolite of diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID). Diclofenac is known for its analgesic, anti-inflammatory, and antipyretic properties. The formation of 4’-Hydroxy Diclofenac is primarily mediated by the enzyme CYP2C9, and it undergoes further sulfation to form 4’-Hydroxy Diclofenac Sulfate .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Hydroxy Diclofenac Sulfate involves the hydroxylation of diclofenac, followed by sulfation. The hydroxylation is typically mediated by the enzyme CYP2C9, which introduces a hydroxyl group at the 4’ position of the diclofenac molecule. This intermediate, 4’-Hydroxy Diclofenac, is then subjected to sulfation, a process that attaches a sulfate group to the hydroxyl group, forming 4’-Hydroxy Diclofenac Sulfate .
Industrial Production Methods: Industrial production of 4’-Hydroxy Diclofenac Sulfate follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors for the enzymatic hydroxylation step, followed by chemical sulfation using sulfuric acid or other sulfating agents .
Chemical Reactions Analysis
Types of Reactions: 4’-Hydroxy Diclofenac Sulfate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form quinone derivatives.
Reduction: The sulfate group can be reduced under specific conditions.
Substitution: The hydroxyl group can participate in substitution reactions, forming different derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Reagents such as alkyl halides can be used for substitution reactions
Major Products:
Oxidation: Quinone derivatives.
Reduction: Desulfated products.
Substitution: Alkylated derivatives
Scientific Research Applications
4’-Hydroxy Diclofenac Sulfate has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of diclofenac metabolites.
Biology: Studied for its role in the metabolic pathways of diclofenac and its impact on biological systems.
Medicine: Investigated for its pharmacokinetic properties and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4’-Hydroxy Diclofenac Sulfate is similar to that of diclofenac. It primarily involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting COX enzymes, 4’-Hydroxy Diclofenac Sulfate reduces the production of prostaglandins, thereby exerting anti-inflammatory and analgesic effects .
Comparison with Similar Compounds
Diclofenac: The parent compound, widely used as an NSAID.
5-Hydroxy Diclofenac: Another hydroxylated metabolite of diclofenac.
4,5-Dihydroxy Diclofenac: A di-hydroxylated derivative of diclofenac
Uniqueness: 4’-Hydroxy Diclofenac Sulfate is unique due to its specific hydroxylation and sulfation, which influence its pharmacokinetic properties and biological activity. Unlike diclofenac, which is primarily used for its therapeutic effects, 4’-Hydroxy Diclofenac Sulfate is mainly studied for its role in metabolism and environmental impact .
Properties
Molecular Formula |
C14H11Cl2NO6S |
|---|---|
Molecular Weight |
392.2 g/mol |
IUPAC Name |
2-[2-(2,6-dichloro-4-sulfooxyanilino)phenyl]acetic acid |
InChI |
InChI=1S/C14H11Cl2NO6S/c15-10-6-9(23-24(20,21)22)7-11(16)14(10)17-12-4-2-1-3-8(12)5-13(18)19/h1-4,6-7,17H,5H2,(H,18,19)(H,20,21,22) |
InChI Key |
VMRXAZSKKNZVAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=C(C=C2Cl)OS(=O)(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Chloro-6-(2-chlorophenyl)-1-ethenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B13412509.png)

![2-Methoxy-4-[(4-methyl-3-nitro-1,1-dioxido-2(5H)-thienylidene)methyl]-phenol](/img/structure/B13412526.png)


![1-({[4-Nitro-3-(trifluoromethyl)phenyl]amino}oxy)ethanone](/img/structure/B13412543.png)


![N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-methoxyethoxy)ethyl]octane-1-sulfonamide](/img/structure/B13412561.png)

![N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-methoxyethoxy)ethyl]octane-1-sulfonamide](/img/structure/B13412571.png)


![(3aR,5R,6aS)-5-hydroxy-4-[(3R)-3-hydroxy-5-phenylpentyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B13412588.png)
